molecular formula C8H15Cl2N3 B6245917 rac-[(1s,3s)-3-(1H-imidazol-1-yl)cyclobutyl]methanamine dihydrochloride, cis CAS No. 2408962-83-2

rac-[(1s,3s)-3-(1H-imidazol-1-yl)cyclobutyl]methanamine dihydrochloride, cis

Cat. No.: B6245917
CAS No.: 2408962-83-2
M. Wt: 224.1
InChI Key:
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Description

rac-[(1s,3s)-3-(1H-imidazol-1-yl)cyclobutyl]methanamine dihydrochloride, cis, is a chemical compound with a unique structure that includes a cyclobutyl ring and an imidazole group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1s,3s)-3-(1H-imidazol-1-yl)cyclobutyl]methanamine dihydrochloride, cis, typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Imidazole Group: The imidazole group is introduced via a substitution reaction, where an imidazole derivative reacts with the cyclobutyl precursor.

    Formation of the Methanamine Group: The methanamine group is added through a reductive amination reaction.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-[(1s,3s)-3-(1H-imidazol-1-yl)cyclobutyl]methanamine dihydrochloride, cis, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the cyclobutyl ring.

    Reduction: Reduced forms of the imidazole group.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

rac-[(1s,3s)-3-(1H-imidazol-1-yl)cyclobutyl]methanamine dihydrochloride, cis, has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which rac-[(1s,3s)-3-(1H-imidazol-1-yl)cyclobutyl]methanamine dihydrochloride, cis, exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole group can bind to metal ions and active sites of enzymes, modulating their activity. The cyclobutyl ring provides structural stability and influences the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    [(1s,3s)-3-(1H-imidazol-1-yl)cyclobutyl]methanamine: Lacks the dihydrochloride salt form.

    [(1s,3s)-3-(1H-imidazol-1-yl)cyclobutyl]methanol: Contains a hydroxyl group instead of a methanamine group.

Uniqueness

rac-[(1s,3s)-3-(1H-imidazol-1-yl)cyclobutyl]methanamine dihydrochloride, cis, is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

2408962-83-2

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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